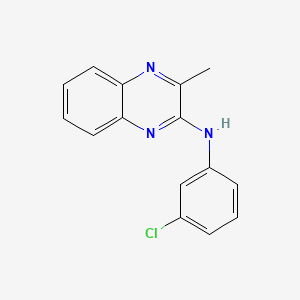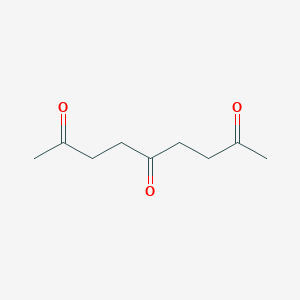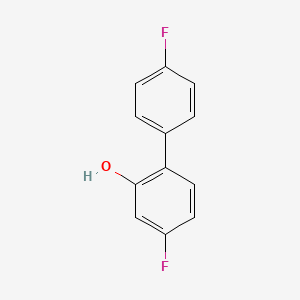
5-Fluoro-2-(4-fluorophenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(4-fluorophenyl)phenol is an aromatic compound characterized by the presence of fluorine atoms attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-2-(4-fluorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form different reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
5-Fluoro-2-(4-fluorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
類似化合物との比較
Similar Compounds
4-Fluorophenol: Similar in structure but lacks the additional fluorine atom on the phenyl ring.
2-Fluorophenol: Another related compound with a single fluorine atom on the phenol ring.
5-Fluoro-2-(4-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
5-Fluoro-2-(4-fluorophenyl)phenol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability, making it more resistant to metabolic degradation and increasing its potential as a pharmaceutical agent .
特性
CAS番号 |
578-97-2 |
|---|---|
分子式 |
C12H8F2O |
分子量 |
206.19 g/mol |
IUPAC名 |
5-fluoro-2-(4-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,15H |
InChIキー |
PDQHFXZZJSNFBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


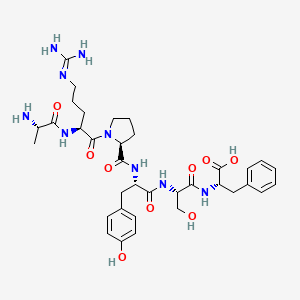
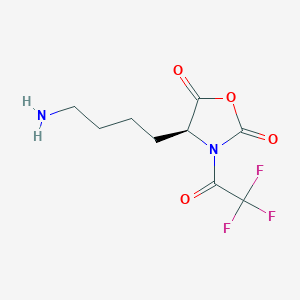
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
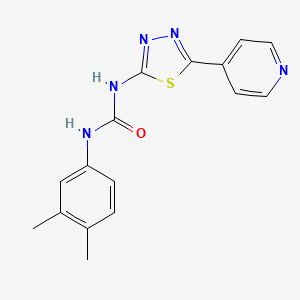
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)

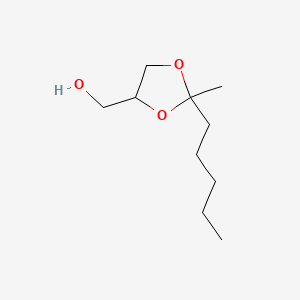
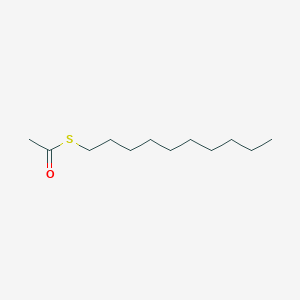
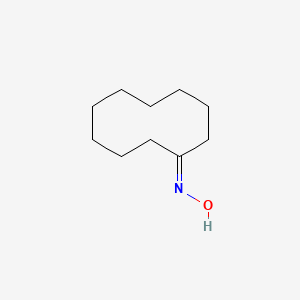

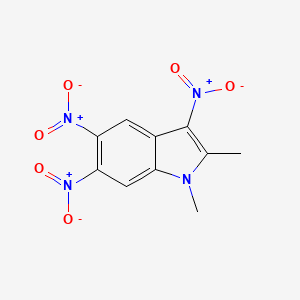
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
